molecular formula C13H23IO B13337814 [(2-Iodocyclohexyl)oxy]cycloheptane

[(2-Iodocyclohexyl)oxy]cycloheptane

Cat. No.: B13337814
M. Wt: 322.23 g/mol
InChI Key: SSOLIJHKXXAUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Iodocyclohexyl)oxy]cycloheptane is an organic compound with the molecular formula C13H23IO. It is a derivative of cycloheptane, featuring an iodine atom and a cyclohexyl group attached to an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Iodocyclohexyl)oxy]cycloheptane typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane. This reaction affords the Zn alkoxides of cis-dialkenylcyclopropane-1,2-diols stereoselectively. The subsequent oxy-Cope rearrangement of these intermediates yields the desired cycloheptane derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2-Iodocyclohexyl)oxy]cycloheptane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation reactions can produce ketones or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which [(2-Iodocyclohexyl)oxy]cycloheptane exerts its effects depends on its specific interactions with molecular targets. The iodine atom and the cyclohexyl group can influence the compound’s reactivity and binding affinity to various biological molecules. Detailed studies on its mechanism of action would involve investigating its interactions with enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane: The parent compound without the iodine and cyclohexyl groups.

    Cyclohexyl Iodide: A simpler compound with only the cyclohexyl and iodine groups.

    Cycloheptanol: A hydroxylated derivative of cycloheptane.

Uniqueness

[(2-Iodocyclohexyl)oxy]cycloheptane is unique due to the presence of both the iodine atom and the cyclohexyl group attached to the cycloheptane ring. This combination of functional groups imparts distinct chemical properties and potential reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H23IO

Molecular Weight

322.23 g/mol

IUPAC Name

(2-iodocyclohexyl)oxycycloheptane

InChI

InChI=1S/C13H23IO/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11/h11-13H,1-10H2

InChI Key

SSOLIJHKXXAUJS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2CCCCC2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.